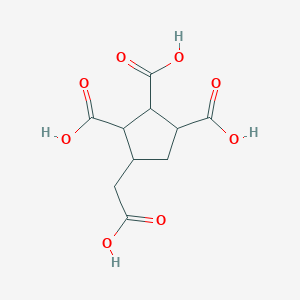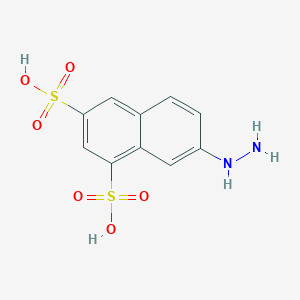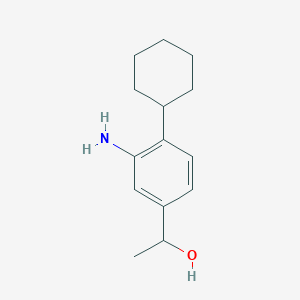
N-butyl-1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine is a deuterated compound with the molecular formula CD3(CD2)3NH(CH2)3CH3. It is a stable isotope-labeled compound, where one of the butyl groups is fully deuterated. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylamine-(monobutyl-d9) involves the deuteration of butylamine. The process typically includes the following steps:
Deuteration of Butylamine: The butylamine is subjected to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This results in the replacement of hydrogen atoms with deuterium atoms.
Purification: The deuterated butylamine is then purified using techniques such as distillation or chromatography to achieve the desired isotopic purity of 98 atom % D.
Industrial Production Methods
Industrial production of Dibutylamine-(monobutyl-d9) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of butylamine are deuterated using deuterium gas in industrial reactors.
Continuous Purification: The deuterated product is continuously purified using industrial-scale distillation or chromatography systems to ensure consistent isotopic purity and concentration.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylamine-(monobutyl-d9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Substituted amines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Dibutylamine-(monobutyl-d9) is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amines in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of amine-containing drugs.
Industry: Applied in the development of deuterated drugs and materials to enhance stability and performance.
Wirkmechanismus
The mechanism of action of Dibutylamine-(monobutyl-d9) involves its interaction with molecular targets through its amine group. The deuterium labeling allows for precise tracking and analysis of its behavior in various systems. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions typical of amines, but with the added benefit of isotopic differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutylamine: The non-deuterated version of the compound.
Triethylamine: Another amine with a similar structure but different alkyl groups.
Diethylenetriamine: A polyamine with multiple amine groups.
Uniqueness
Dibutylamine-(monobutyl-d9) is unique due to its deuterium labeling, which provides distinct advantages in tracing and analytical studies. The isotopic labeling allows for differentiation from non-deuterated compounds in mass spectrometry and other analytical techniques, making it invaluable in research applications.
Eigenschaften
IUPAC Name |
N-butyl-1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3/i1D3,3D2,5D2,7D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVDAXLFBXTEQA-NPNXCVMYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate](/img/structure/B8019060.png)

![[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-yl] benzoate](/img/structure/B8019078.png)





![[3-[2-Methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]oxy-2,2-bis[[2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]oxymethyl]propyl] 2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoate](/img/structure/B8019120.png)



![[4,5-bis(ethoxycarbonyl)-1,3-thiazol-2-yl]azanium;bromide](/img/structure/B8019157.png)
![disodium;2-[4-[(E)-[(4-sulfonatophenyl)hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B8019166.png)
